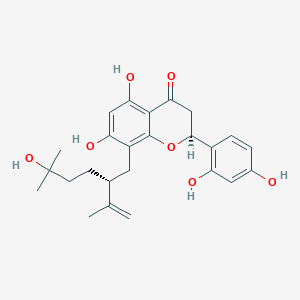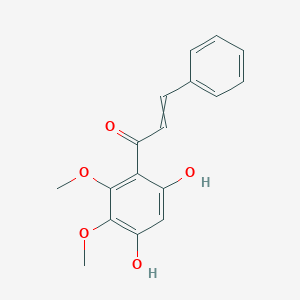
Methyl(3-phenylacryloyl)carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(3-phenylacryloyl)carbamyl chloride is a chemical compound characterized by the presence of a carbamoyl chloride group attached to a methylated phenylacryloyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(3-phenylacryloyl)carbamyl chloride typically involves the reaction of an appropriate amine with phosgene or a similar chlorinating agent. The general reaction can be represented as follows: [ \text{R}_2\text{NH} + \text{COCl}_2 \rightarrow \text{R}_2\text{NCOCl} + \text{[R}_2\text{NH}_2\text{]}+\text{Cl}- ] Alternatively, the compound can be synthesized by the addition of hydrogen chloride to an isocyanate: [ \text{RNCO} + \text{HCl} \rightarrow \text{RNHCOCl} ]
Industrial Production Methods: Industrial production of carbamoyl chlorides, including this compound, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phosgene or other chlorinating agents in a controlled environment is common .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl(3-phenylacryloyl)carbamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with alcohols, phenols, and amines to form corresponding carbamates and ureas.
Hydrolysis: Reacts with water to form carbamic acids and hydrochloric acid.
Oxidation and Reduction: Can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Alcohols and Phenols: React under mild conditions to form carbamates.
Amines: React to form ureas and substituted ureas.
Major Products:
Carbamates: Formed from reactions with alcohols and phenols.
Ureas: Formed from reactions with amines.
Carbamic Acids: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
Methyl(3-phenylacryloyl)carbamyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceutical Research: Investigated for its potential in drug development, particularly in the synthesis of amide-containing molecules and heterocycles.
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl(3-phenylacryloyl)carbamyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form stable bonds with various nucleophiles, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is exploited in organic synthesis and pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Dimethylcarbamoyl Chloride: Similar in structure but with two methyl groups attached to the nitrogen.
Ethylcarbamoyl Chloride: Contains an ethyl group instead of a methyl group.
Phenylcarbamoyl Chloride: Contains a phenyl group attached to the nitrogen.
Uniqueness: Methyl(3-phenylacryloyl)carbamyl chloride is unique due to the presence of the phenylacryloyl moiety, which imparts specific reactivity and properties not found in simpler carbamoyl chlorides .
Propriétés
Numéro CAS |
54256-42-7 |
|---|---|
Formule moléculaire |
C11H10ClNO2 |
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
N-methyl-N-(3-phenylprop-2-enoyl)carbamoyl chloride |
InChI |
InChI=1S/C11H10ClNO2/c1-13(11(12)15)10(14)8-7-9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
VNWREJGHKGOVEE-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C=CC1=CC=CC=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


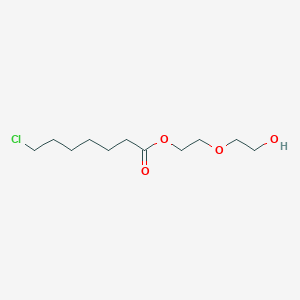
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
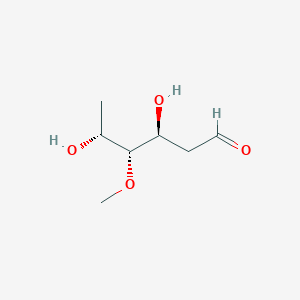
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
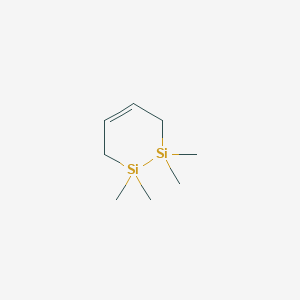
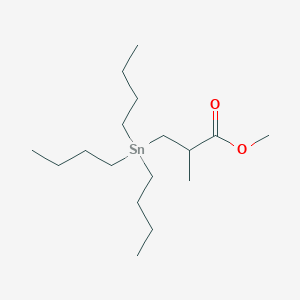
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
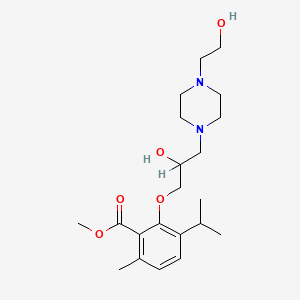
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
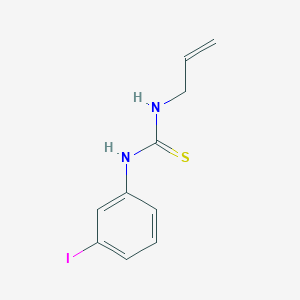

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
